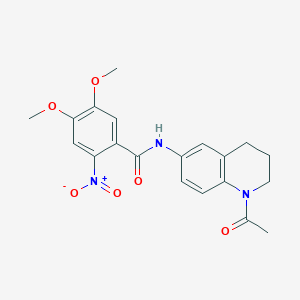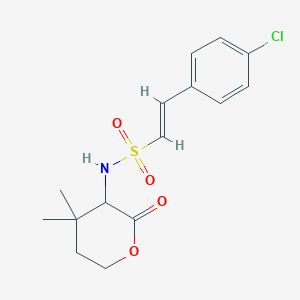
(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CES and has been synthesized using various methods.
Mécanisme D'action
CES has been reported to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. The inhibition of CAIX activity by CES leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. CES has also been reported to have anti-inflammatory properties, which may be mediated by its ability to inhibit the activity of cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
CES has been reported to have various biochemical and physiological effects, including the inhibition of CAIX and COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of tumor growth and metastasis. CES has also been shown to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CES has several advantages for lab experiments, including its high yield of synthesis, its stability, and its ability to inhibit the activity of CAIX and COX-2. However, CES also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on CES, including the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases, and the exploration of its properties for the development of new materials with unique properties. Other future directions include the investigation of its potential toxicity and its effects on various physiological processes. Further research on CES may lead to the development of new drugs and materials with significant applications in various fields.
Méthodes De Synthèse
The synthesis of CES can be achieved through various methods, including the reaction of 4-chloroaniline with 3-chloroacetyl-4,4-dimethyltetrahydrofuran-2-one, followed by the reaction with sodium hydroxide and sulfonyl chloride. Another method involves the reaction of 4-chloroaniline with 3-chloroacetyl-4,4-dimethyl-2-oxooxane, followed by the reaction with sodium sulfite and sulfonyl chloride. Both methods have been reported to produce high yields of CES.
Applications De Recherche Scientifique
CES has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CES has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. In biochemistry, CES has been studied for its mechanism of action and its effects on various physiological processes. In materials science, CES has been explored for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c1-15(2)8-9-21-14(18)13(15)17-22(19,20)10-7-11-3-5-12(16)6-4-11/h3-7,10,13,17H,8-9H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOODTRNNVRZTA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCOC(=O)C1NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Chlorophenyl)-N-(4,4-dimethyl-2-oxooxan-3-yl)ethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


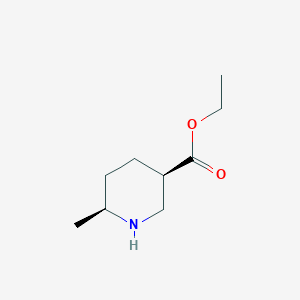
![(Z)-methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2619442.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2619443.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrobromide](/img/structure/B2619444.png)
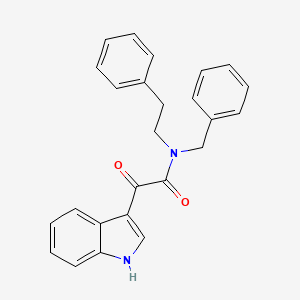
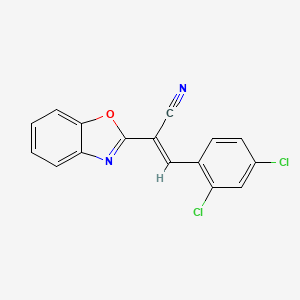
![(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2619449.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B2619451.png)




